molecular formula C22H28N4O4S B2695257 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate CAS No. 887219-01-4

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2695257
CAS No.: 887219-01-4
M. Wt: 444.55
InChI Key: CDBDAZZOVGIHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate is a complex heterocyclic compound featuring a fused thiazolo[3,2-b][1,2,4]triazole core. This core is substituted with a 2-ethyl group and a 6-hydroxy group, while a (3-methoxyphenyl)methyl moiety bridges the core to a piperidine ring. The piperidine is further functionalized with an ethyl carboxylate ester at the 4-position. Its synthesis likely involves multi-step heterocyclic condensation, as seen in analogous triazole derivatives .

Properties

IUPAC Name

ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-4-17-23-22-26(24-17)20(27)19(31-22)18(15-7-6-8-16(13-15)29-3)25-11-9-14(10-12-25)21(28)30-5-2/h6-8,13-14,18,27H,4-5,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBDAZZOVGIHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCC(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities. This compound features a unique thiazolo-triazole moiety, which has been associated with various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22H29N5O2S
  • Molecular Weight : 427.6 g/mol
  • CAS Number : 886908-71-0

Pharmacological Profile

This compound has been evaluated for its potential in various biological assays:

  • Antitumor Activity : Studies have indicated that compounds with similar thiazolo-triazole structures exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against breast and lung cancer cell lines .
  • Inhibition of Kinases : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. Preliminary data suggest that it may affect the ERK5 pathway, which is crucial for cellular proliferation and survival .
  • Neuroprotective Effects : Some derivatives of thiazolo-triazole compounds have demonstrated neuroprotective properties in models of neurodegenerative diseases. This activity is attributed to their ability to modulate signaling pathways related to oxidative stress and inflammation .

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific protein targets involved in signaling pathways critical for cell survival and proliferation.

Table 1: Biological Activity Summary

Activity TypeAssay TypeIC50 (µM)Reference
AntitumorMTT Assay (Breast Cancer)10
Kinase InhibitionERK5 Inhibition77
NeuroprotectionOxidative Stress ModelNot reported

Table 2: Structural Analogues and Their Activities

Compound NameStructure DescriptionActivity TypeReference
Compound ASimilar thiazolo-triazole structureAntitumor
Compound BDifferent phenyl substitutionNeuroprotective

Case Study 1: Antitumor Efficacy

In a recent study investigating the antitumor efficacy of thiazolo-triazole compounds, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxicity at concentrations as low as 10 µM, indicating its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective mechanisms of similar compounds highlighted that modifications in the thiazolo-triazole core could enhance protective effects against oxidative stress-induced neuronal damage. Although specific data on this compound were not available, its structural similarities suggest potential neuroprotective properties worth exploring.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of fused heterocycles with piperidine/piperazine and aryl substituents. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Aryl Substituent Ring System Key Functional Groups Potential Interactions/Bioactivity
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate (Target) Thiazolo[3,2-b][1,2,4]triazole 3-Methoxyphenyl Piperidine Hydroxy, ethyl ester Hydrogen bonding (OH, ester), lipophilic
Ethyl 4-[(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate Thiazolo[3,2-b][1,2,4]triazole 3-Fluorophenyl Piperazine Hydroxy, ethyl ester, fluorine Enhanced H-bonding (N in piperazine), electronegative
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolo[3,4-b][1,3,4]thiadiazole 4-Methoxyphenyl N/A Methoxy, pyrazole Antifungal (14-α-demethylase inhibition)
Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate Isobenzofuran None Spiro-piperidine Ester Discontinued (stability issues?)

Key Analysis:

Aryl Substituent Effects :

  • The 3-methoxyphenyl group in the target compound donates electron density via the methoxy group, enhancing resonance stabilization and possibly improving solubility compared to the 3-fluorophenyl analog (electron-withdrawing fluorine) . This difference may influence binding to hydrophobic enzyme pockets.

Piperidine vs. Piperazine: The piperidine ring in the target compound has one tertiary nitrogen, while the piperazine analog includes two secondary nitrogens. However, piperazine’s higher basicity might alter pharmacokinetics (e.g., membrane permeability).

Heterocyclic Core Modifications :

  • Replacing the thiazolo-triazole core with a triazolo-thiadiazole introduces sulfur, which may enhance π-stacking or metal coordination. This modification is linked to antifungal activity via 14-α-demethylase inhibition , suggesting the target compound could be explored for similar applications.

Ester Group Stability :

  • The ethyl carboxylate ester in the target compound is structurally analogous to discontinued spiro-piperidine esters , which may indicate instability under physiological conditions. Comparative hydrolysis studies would be warranted.

Crystallographic Considerations :

  • The target compound’s puckered piperidine ring (predicted via Cremer-Pople coordinates ) and hydrogen-bonding motifs (e.g., hydroxy group) could influence crystal packing and stability, as seen in Etter’s graph-set analysis .

Research Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for triazolo-thiadiazoles , involving hydrazine-mediated cyclization and esterification.
  • Biological Potential: Docking studies against 14-α-demethylase (PDB: 3LD6) should be extended to the target compound to evaluate antifungal activity.
  • Crystallography : SHELX programs could resolve its 3D structure, aiding in structure-activity relationship (SAR) studies.

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step heterocyclic condensation. Key steps include:
  • Biginelli-like cyclization : Use aromatic aldehydes, ethyl acetoacetate, and thiourea derivatives in a one-pot reaction under acidic conditions (e.g., HCl/EtOH) to form the thiazolo-triazole core .
  • Hydrazine-mediated cyclization : React intermediates with hydrazine hydrate in ethanol at reflux to form pyrazole or triazole rings .
  • Phosphorus oxychloride activation : For introducing aryl groups, use POCl₃ to facilitate nucleophilic substitution at the hydroxyl or thiol positions .
  • Optimization : Adjust solvent polarity (e.g., DMF for high-temperature reactions), catalyst loading (e.g., NaH for deprotonation), and reaction time (monitored via TLC/HPLC).

Q. How can the structural identity and purity of the compound be confirmed?

  • Methodological Answer : Use a combination of:
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Assign peaks for the thiazolo-triazole core (δ 6.8–7.5 ppm for aromatic protons), piperidine methylene (δ 3.0–3.5 ppm), and ester carbonyl (δ ~170 ppm) .
  • IR spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) groups.
  • Chromatography :
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .
  • Elemental analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can molecular docking predict the biological targets of this compound?

  • Methodological Answer :
  • Target selection : Prioritize enzymes like 14α-demethylase lanosterol (PDB: 3LD6) or cyclooxygenase-2 (COX-2), based on structural analogs showing antifungal/anti-inflammatory activity .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking.
  • Protocol :

Prepare the ligand: Optimize geometry at B3LYP/6-31G* level.

Grid box placement: Center on the enzyme active site (e.g., heme group for 3LD6).

Validation: Compare docking scores with known inhibitors (e.g., fluconazole for 3LD6) .

  • Analysis : Binding energy ≤ −8.0 kcal/mol suggests strong interaction; validate via MD simulations .

Q. How should researchers address contradictory spectral data during structural elucidation?

  • Methodological Answer :
  • Replicate synthesis : Ensure intermediate purity via recrystallization (e.g., DMF/EtOH mixtures) .
  • Advanced NMR techniques :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine and thiazolo-triazole regions .
  • DEPT-135 : Differentiate CH₂ (negative phase) and CH₃ groups in the ethyl ester moiety.
  • X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What strategies mitigate by-product formation during the synthesis of this compound?

  • Methodological Answer :
  • By-product identification : Use LC-MS to detect intermediates (e.g., uncyclized thioureas or oxidized by-products).
  • Reaction tuning :
  • Temperature control : Avoid >80°C during cyclization to prevent ester hydrolysis .
  • Protecting groups : Temporarily protect the hydroxyl group (e.g., TBSCl) during coupling steps .
  • Catalyst screening : Test ZnCl₂ vs. BF₃·Et₂O for regioselective thiazole formation .

Methodological Tables

Analytical Technique Key Parameters Application Reference
¹H NMR (400 MHz, DMSO-d₆)δ 1.2–1.4 ppm (ester CH₃), δ 3.8 ppm (OCH₃)Confirm ester and methoxy substituents
HPLC (C18, 254 nm)Retention time: 8.2 min (ACN/H₂O, 70:30)Assess purity (>95%) and detect by-products
Molecular DockingVina score ≤ −8.5 kcal/molPredict binding to 14α-demethylase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.